pan-KRAS-IN-4
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Overview
Description
Pan-KRAS-IN-4 is a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) protein, which is a small guanine nucleotide-binding protein involved in various cellular processes, including cell proliferation, growth, and survival. KRAS mutations are implicated in a significant number of human cancers, making it a critical target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pan-KRAS-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This process would also include stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Pan-KRAS-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the nature of the intermediates .
Major Products
The major products formed from these reactions are typically derivatives of this compound, which may have varying degrees of potency and specificity towards KRAS inhibition .
Scientific Research Applications
Pan-KRAS-IN-4 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a chemical probe to study the structure and function of KRAS proteins.
Biology: Helps in understanding the role of KRAS in cellular processes and its implications in cancer.
Industry: Used in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
Pan-KRAS-IN-4 exerts its effects by binding to the KRAS protein in its inactive form, thereby preventing its activation. This inhibition blocks the interaction between KRAS and its guanine nucleotide exchange factors (GEFs), ultimately leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This mechanism is crucial for its antiproliferative activity in cancer cells .
Comparison with Similar Compounds
Similar Compounds
BI-2852: Another pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
BAY-293: A chemical probe used to study KRAS inhibition.
KRAS-G12C Inhibitors: Target specific KRAS mutations but are not effective against other variants.
Uniqueness
Pan-KRAS-IN-4 is unique in its ability to inhibit multiple KRAS mutations, making it a versatile tool in cancer research and therapy. Its high potency and specificity towards KRAS make it a valuable compound for studying KRAS-related cancers .
Properties
Molecular Formula |
C36H34F2N6O3 |
---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
1-[(1S,5R)-3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C36H34F2N6O3/c1-3-25-28(37)10-7-21-15-24(45)16-26(30(21)25)32-31(38)33-27(17-39-32)34(42-18-22-8-9-23(19-42)44(22)29(46)4-2)41-35(40-33)47-20-36-11-5-13-43(36)14-6-12-36/h1,4,7,10,15-17,22-23,45H,2,5-6,8-9,11-14,18-20H2/t22-,23+ |
InChI Key |
YUFVOCUAYXHCEL-ZRZAMGCNSA-N |
Isomeric SMILES |
C=CC(=O)N1[C@@H]2CC[C@H]1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8 |
Canonical SMILES |
C=CC(=O)N1C2CCC1CN(C2)C3=NC(=NC4=C(C(=NC=C43)C5=C6C(=CC(=C5)O)C=CC(=C6C#C)F)F)OCC78CCCN7CCC8 |
Origin of Product |
United States |
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